molecular formula C5H7N3OS B028624 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide CAS No. 109777-65-3

5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide

Cat. No. B028624
M. Wt: 157.2 g/mol
InChI Key: BZWNVTOGIPEFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide, also known as MTCI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide is not fully understood. However, studies have shown that 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide inhibits the growth of bacteria and fungi by disrupting the cell membrane and cell wall. 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.

Biochemical And Physiological Effects

5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has been shown to have minimal toxicity and has no significant effects on the liver and kidney functions of experimental animals. It has also been shown to have no significant effect on the lipid profile of experimental animals. 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has been shown to have antioxidant properties and can scavenge free radicals.

Advantages And Limitations For Lab Experiments

5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in high yields. 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide is also soluble in water and organic solvents, making it easy to use in various experimental setups. However, 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has some limitations, including its limited solubility in some solvents and its potential to decompose under certain conditions.

Future Directions

There are several future directions for the study of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide. One potential area of research is the development of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide-based drugs for the treatment of bacterial and fungal infections. Another area of research is the use of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide as a catalyst in organic reactions. Further studies are also needed to fully understand the mechanism of action of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand the potential applications of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide in scientific research.

Synthesis Methods

5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide is synthesized using a two-step reaction process. The first step involves the reaction of 2-mercaptoacetamide with 2,4-pentanedione to produce 2-(methylthio)-4,5-dihydro-1H-imidazole. The second step involves the reaction of the intermediate product with cyanamide to produce 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide. This synthesis method has been optimized to produce high yields of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide.

Scientific Research Applications

5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has been studied for its potential applications in various fields of scientific research. It has been shown to have antibacterial, antifungal, and antitumor properties. 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has also been studied for its potential as a corrosion inhibitor and as a catalyst in organic reactions.

properties

CAS RN

109777-65-3

Product Name

5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide

Molecular Formula

C5H7N3OS

Molecular Weight

157.2 g/mol

IUPAC Name

5-methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide

InChI

InChI=1S/C5H7N3OS/c1-2-3(4(6)9)8-5(10)7-2/h1H3,(H2,6,9)(H2,7,8,10)

InChI Key

BZWNVTOGIPEFNW-UHFFFAOYSA-N

SMILES

CC1=C(NC(=S)N1)C(=O)N

Canonical SMILES

CC1=C(NC(=S)N1)C(=O)N

synonyms

1H-Imidazole-4-carboxamide,2,3-dihydro-5-methyl-2-thioxo-(9CI)

Origin of Product

United States

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